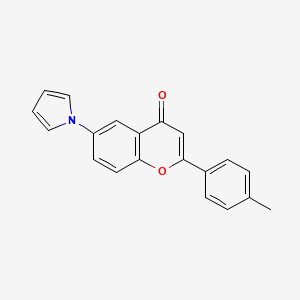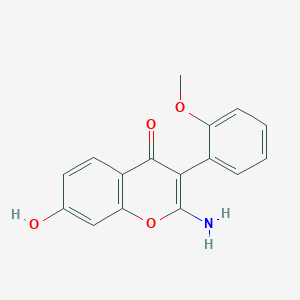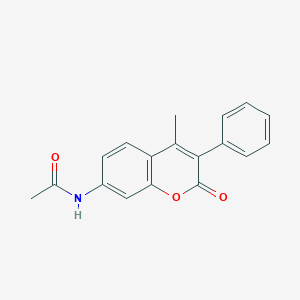
2-(4-methylphenyl)-6-(1H-pyrrol-1-yl)-4H-chromen-4-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-methylphenyl)-6-(1H-pyrrol-1-yl)-4H-chromen-4-one, also known as 4-methyl-6-pyrrolidin-2-yl-chromen-4-one, is a chromone compound that has been studied for its potential medicinal applications. It is a derivative of the chromone family of compounds and has been found to possess anti-inflammatory, anti-oxidant, anti-cancer, and anti-microbial properties.
Applications De Recherche Scientifique
The anti-inflammatory, anti-oxidant, anti-cancer, and anti-microbial properties of 2-(4-methylphenyl)-6-(1H-pyrrol-1-yl)-4H-chromen-4-oneyrrolidin-2-yl-chromen-4-one have made it an attractive target for scientific research. Studies have shown that this compound can inhibit the growth of a wide range of cancer cells, including those of the breast, lung, colon, and prostate. It has also been found to have anti-microbial activity against various bacterial species, such as Escherichia coli and Staphylococcus aureus. In addition, this compound has been found to possess anti-inflammatory properties, which may be useful in the treatment of inflammatory disorders such as rheumatoid arthritis.
Mécanisme D'action
The anti-inflammatory, anti-oxidant, anti-cancer, and anti-microbial properties of 2-(4-methylphenyl)-6-(1H-pyrrol-1-yl)-4H-chromen-4-oneyrrolidin-2-yl-chromen-4-one are thought to be mediated by its ability to inhibit the activity of certain enzymes, such as cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX). Inhibition of these enzymes leads to the reduction of inflammation and oxidative stress, as well as the inhibition of cancer cell growth. In addition, this compound has been found to possess anti-microbial activity due to its ability to inhibit the growth of certain bacterial species.
Biochemical and Physiological Effects
Studies have found that 2-(4-methylphenyl)-6-(1H-pyrrol-1-yl)-4H-chromen-4-oneyrrolidin-2-yl-chromen-4-one is capable of inhibiting the activity of certain enzymes, such as cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX). Inhibition of these enzymes leads to the reduction of inflammation and oxidative stress, as well as the inhibition of cancer cell growth. In addition, this compound has been found to possess anti-microbial activity due to its ability to inhibit the growth of certain bacterial species. Furthermore, 2-(4-methylphenyl)-6-(1H-pyrrol-1-yl)-4H-chromen-4-oneyrrolidin-2-yl-chromen-4-one has been found to possess anti-tumor activity, which may be useful in the treatment of certain types of cancer.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 2-(4-methylphenyl)-6-(1H-pyrrol-1-yl)-4H-chromen-4-oneyrrolidin-2-yl-chromen-4-one in laboratory experiments include its high yield in the synthesis reaction, its ability to inhibit the activity of certain enzymes, and its anti-inflammatory, anti-oxidant, anti-cancer, and anti-microbial properties. However, there are some limitations to using this compound in laboratory experiments, such as its potential to cause adverse effects if used in high concentrations, its potential to interact with other compounds, and its potential to be toxic if not handled properly.
Orientations Futures
The potential of 2-(4-methylphenyl)-6-(1H-pyrrol-1-yl)-4H-chromen-4-oneyrrolidin-2-yl-chromen-4-one as a therapeutic agent is still being explored. Future studies should focus on further elucidating its mechanism of action, assessing its safety and efficacy in human clinical trials, and exploring its potential applications in the treatment of various diseases. Additionally, further research should be conducted to explore the potential of this compound as a therapeutic agent for other diseases and conditions, such as Alzheimer’s disease, Parkinson’s disease, and stroke. Finally, research should be conducted to explore the potential of this compound as an adjuvant therapy in combination with other drugs or treatments.
Méthodes De Synthèse
The synthesis of 2-(4-methylphenyl)-6-(1H-pyrrol-1-yl)-4H-chromen-4-oneyrrolidin-2-yl-chromen-4-one involves the reaction of 4-methylphenol and 1H-pyrrol-1-ylamine in the presence of a base, such as sodium hydroxide. The reaction is carried out at temperatures ranging from 25 to 30°C and yields the desired product in high yields. The reaction mechanism involves the formation of an intermediate iminium ion, which undergoes a nucleophilic substitution reaction to yield the desired product.
Propriétés
IUPAC Name |
2-(4-methylphenyl)-6-pyrrol-1-ylchromen-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15NO2/c1-14-4-6-15(7-5-14)20-13-18(22)17-12-16(8-9-19(17)23-20)21-10-2-3-11-21/h2-13H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HUUGEHDXUOXUGQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CC(=O)C3=C(O2)C=CC(=C3)N4C=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[2-(4-chlorobenzoyl)-1-benzofuran-3-yl]-3,4-dimethoxybenzamide](/img/structure/B6525048.png)
![(2Z)-4-hydroxy-6-methyl-2-[(1-methyl-1H-indol-3-yl)methylidene]-2,3-dihydro-1-benzofuran-3-one](/img/structure/B6525053.png)
![(2Z)-2-[(1-benzofuran-2-yl)methylidene]-6-hydroxy-4-methyl-2,3-dihydro-1-benzofuran-3-one](/img/structure/B6525056.png)
![19-ethyl-18-hydroxy-6,8-dimethyl-15-oxa-3-thia-5,11-diazapentacyclo[11.8.0.0^{2,10}.0^{4,9}.0^{16,21}]henicosa-1(13),2(10),4(9),5,7,11,16,18,20-nonaen-14-one](/img/structure/B6525065.png)
![9-(3-hydroxypropyl)-3-phenyl-4H,8H,9H,10H-chromeno[8,7-e][1,3]oxazin-4-one](/img/structure/B6525069.png)
![(4Z)-4-[(4-methoxyphenyl)methylidene]-7-methyl-12-[2-(thiophen-2-yl)ethyl]-3,10-dioxa-12-azatricyclo[7.4.0.0^{2,6}]trideca-1,6,8-trien-5-one](/img/structure/B6525077.png)
![(5Z)-5-[(2H-1,3-benzodioxol-5-yl)methylidene]-2-methyl-11-(propan-2-yl)-4,13-dioxa-11-azatricyclo[7.4.0.0^{3,7}]trideca-1(9),2,7-trien-6-one](/img/structure/B6525083.png)
![(5Z)-5-[(3,4-dimethoxyphenyl)methylidene]-2-methyl-11-[(thiophen-2-yl)methyl]-4,13-dioxa-11-azatricyclo[7.4.0.0^{3,7}]trideca-1(9),2,7-trien-6-one](/img/structure/B6525084.png)
![(5Z)-5-[(4-methoxyphenyl)methylidene]-2-methyl-11-[2-(thiophen-2-yl)ethyl]-4,13-dioxa-11-azatricyclo[7.4.0.0^{3,7}]trideca-1(9),2,7-trien-6-one](/img/structure/B6525087.png)
![11-{[(2Z)-2-[(4-ethoxyphenyl)methylidene]-6-hydroxy-3-oxo-2,3-dihydro-1-benzofuran-7-yl]methyl}-7,11-diazatricyclo[7.3.1.0^{2,7}]trideca-2,4-dien-6-one](/img/structure/B6525089.png)
![11-{[(2Z)-6-hydroxy-2-[(3-methoxyphenyl)methylidene]-3-oxo-2,3-dihydro-1-benzofuran-7-yl]methyl}-7,11-diazatricyclo[7.3.1.0^{2,7}]trideca-2,4-dien-6-one](/img/structure/B6525093.png)
![11-{[7-hydroxy-3-(4-methoxyphenyl)-2-oxo-2H-chromen-8-yl]methyl}-7,11-diazatricyclo[7.3.1.0^{2,7}]trideca-2,4-dien-6-one](/img/structure/B6525098.png)
